molecular formula C12H21NO4 B2796343 2-Methyl-4-(morpholin-4-yl)-4-oxo-2-(propan-2-yl)butanoic acid CAS No. 923225-52-9

2-Methyl-4-(morpholin-4-yl)-4-oxo-2-(propan-2-yl)butanoic acid

Cat. No.: B2796343
CAS No.: 923225-52-9
M. Wt: 243.303
InChI Key: XGPJZPYCBLZCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(morpholin-4-yl)-4-oxo-2-(propan-2-yl)butanoic acid is a complex organic compound with a molecular formula of C₁₄H₂₄N₂O₄. This compound features a morpholine ring, a ketone group, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-methylpropanoic acid and morpholine.

  • Reaction Steps:

    • The carboxylic acid group of 2-methylpropanoic acid is activated using reagents like thionyl chloride to form an acid chloride.

    • The acid chloride is then reacted with morpholine to form the corresponding morpholinyl ester.

    • Further oxidation of the ester group leads to the formation of the final product.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in a controlled batch process to ensure purity and consistency.

  • Catalysts: Various catalysts may be used to enhance the reaction rates and yields, such as palladium or platinum-based catalysts.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, converting the ketone group to a carboxylic acid.

  • Reduction: Reduction reactions can reduce the ketone group to a secondary alcohol.

  • Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: this compound can be converted to its corresponding dicarboxylic acid.

  • Reduction: The secondary alcohol derivative can be obtained.

  • Substitution: Various substituted morpholines can be synthesized.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: It is used in the production of UV-curable coatings and inks due to its photoinitiating properties.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets such as enzymes and receptors. The morpholine ring can bind to enzyme active sites, inhibiting their activity, while the carboxylic acid group can interact with receptors, modulating their signaling pathways.

Comparison with Similar Compounds

  • 2-Methyl-4-(morpholin-4-yl)butanoic acid: Lacks the ketone group.

  • 2-(Propan-2-yl)butanoic acid: Lacks the morpholine ring.

  • 4-(Morpholin-4-yl)butanoic acid: Lacks the methyl group.

Uniqueness: The presence of both the morpholine ring and the ketone group in 2-Methyl-4-(morpholin-4-yl)-4-oxo-2-(propan-2-yl)butanoic acid makes it unique compared to its analogs. This combination allows for a wider range of chemical reactions and applications.

Properties

IUPAC Name

2-methyl-4-morpholin-4-yl-4-oxo-2-propan-2-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-9(2)12(3,11(15)16)8-10(14)13-4-6-17-7-5-13/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPJZPYCBLZCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(CC(=O)N1CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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